Bis(6-bromo)triostin A

Description

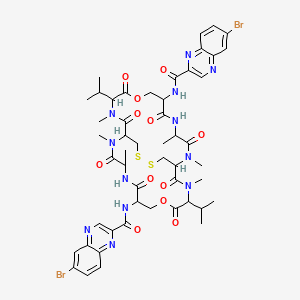

Structure

2D Structure

Properties

CAS No. |

85502-74-5 |

|---|---|

Molecular Formula |

C50H60Br2N12O12S2 |

Molecular Weight |

1245.0 g/mol |

IUPAC Name |

6-bromo-N-[20-[(6-bromoquinoxaline-2-carbonyl)amino]-2,4,12,15,17,25-hexamethyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-9,22-dioxa-28,29-dithia-2,5,12,15,18,25-hexazabicyclo[12.12.4]triacontan-7-yl]quinoxaline-2-carboxamide |

InChI |

InChI=1S/C50H60Br2N12O12S2/c1-23(2)39-49(73)75-19-35(59-41(65)33-17-53-31-15-27(51)11-13-29(31)57-33)43(67)55-26(6)46(70)62(8)38-22-78-77-21-37(47(71)63(39)9)61(7)45(69)25(5)56-44(68)36(20-76-50(74)40(24(3)4)64(10)48(38)72)60-42(66)34-18-54-32-16-28(52)12-14-30(32)58-34/h11-18,23-26,35-40H,19-22H2,1-10H3,(H,55,67)(H,56,68)(H,59,65)(H,60,66) |

InChI Key |

YATSFICSMDWAOT-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)N(C2CSSCC(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=CN=C4C=C(C=CC4=N3)Br)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=CN=C6C=C(C=CC6=N5)Br)C)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Bis 6 Bromo Triostin a

Directed Biosynthesis Approaches for Triostin (B1172060) A Derivatives

Directed biosynthesis offers a powerful method for generating novel analogues of natural products by manipulating the biosynthetic pathways of the producing organisms. For triostin A, which is produced by species of Streptomyces, this typically involves the supplementation of the culture medium with synthetic precursors to the quinoxaline (B1680401) chromophores.

Precursor Supplementation Strategies for Brominated Analogues

The core principle of precursor supplementation lies in feeding a structurally modified precursor to the producing microorganism, which then incorporates it into the final natural product. In the case of Bis(6-bromo)triostin A, this would involve the addition of 6-bromoquinoxaline-2-carboxylic acid to the fermentation broth of a triostin A-producing Streptomyces strain. The non-ribosomal peptide synthetase (NRPS) machinery responsible for triostin A biosynthesis is known to have a degree of substrate flexibility, allowing for the incorporation of non-native precursors.

While specific studies detailing the successful directed biosynthesis of this compound are not extensively documented in publicly available literature, the general feasibility of this approach is supported by studies on related compounds. For instance, research on the biosynthesis of other quinoxaline antibiotics has shown that the quinoxaline-2-carboxylic acid activating enzyme can process alternative substrates, leading to the formation of novel analogues. This enzymatic promiscuity is the key to generating a diverse array of triostin derivatives through precursor feeding.

Table 1: Key Enzymes and Precursors in Triostin A Biosynthesis

| Enzyme/Component | Role in Biosynthesis | Potential for Analogue Generation |

| Quinoxaline-2-carboxylic acid activating enzyme | Activates the quinoxaline chromophore for incorporation. | Can potentially activate brominated precursors like 6-bromoquinoxaline-2-carboxylic acid. |

| Non-ribosomal peptide synthetase (NRPS) | Assembles the peptide backbone and incorporates the chromophore. | Substrate flexibility may allow for the incorporation of activated brominated chromophores. |

| Exogenous Precursor | Serves as a building block for the final molecule. | 6-bromoquinoxaline-2-carboxylic acid would be the specific precursor for this compound. |

Semisynthetic and Total Synthesis Routes to Triostin A Scaffolds

Chemical synthesis provides a more controlled and versatile approach to producing this compound and other analogues, allowing for precise modifications that may not be achievable through biosynthesis. Both semisynthetic modifications of the natural product and total synthesis from simple building blocks have been explored.

Strategies for Incorporating Halogenated Chromophores

The incorporation of halogenated chromophores, such as 6-bromoquinoxaline-2-carboxylic acid, is a central step in the synthesis of this compound. In a total synthesis approach, this brominated carboxylic acid would be prepared separately and then coupled to the depsipeptide core. The synthesis of such halogenated quinoxaline precursors can be achieved through standard aromatic halogenation reactions. Once obtained, the carboxylic acid can be activated and coupled to the free amino groups of the serine residues within the depsipeptide backbone.

Solution-phase peptide synthesis has been a common method for assembling the depsipeptide core of triostin A analogues. rsc.org This involves the stepwise coupling of amino acids and hydroxy acids to build the linear precursor, followed by macrocyclization. The halogenated chromophores can be introduced either before or after the cyclization steps.

Synthetic Challenges in Bicyclic Depsipeptide Assembly

The synthesis of the bicyclic depsipeptide core of triostin A is a significant challenge. Key difficulties include the formation of the ester bonds, the construction of the large macrocycle, and the creation of the disulfide bridge. Solid-phase synthesis has been explored as a strategy to overcome some of the challenges associated with solution-phase methods, such as purification of intermediates. nih.gov

The formation of the bicyclic structure often involves a late-stage macrolactamization or macrolactonization. These cyclization reactions can be low-yielding due to competing oligomerization reactions. The presence of multiple reactive functional groups on the linear precursor requires a carefully planned protecting group strategy to ensure that the desired cyclization occurs. The final step in the synthesis of the bicyclic core is typically the formation of the disulfide bond between the two cysteine residues, which rigidifies the structure and pre-organizes the chromophores for DNA intercalation. nih.gov

Rational Design and Derivatization Strategies for Bisintercalator Analogues

The rational design of triostin A analogues aims to improve their pharmacological properties, such as DNA binding affinity, sequence selectivity, and therapeutic efficacy. The introduction of bromine atoms at the 6-position of the quinoxaline rings is a strategic modification intended to modulate these properties.

The halogen atoms can influence the electronic properties of the quinoxaline chromophore, which in turn can affect its intercalation into the DNA double helix. Furthermore, the bulky bromine atoms can create specific steric interactions within the DNA grooves, potentially altering the sequence selectivity of the molecule. The design of such analogues is often guided by molecular modeling studies that predict the interactions between the modified triostin A derivative and DNA. nih.govnih.gov

Derivatization strategies can also involve modifications to the depsipeptide backbone, such as altering the amino acid sequence or replacing the disulfide bridge with a more stable linker. These changes can affect the conformational flexibility of the molecule and its ability to adopt the optimal geometry for DNA bisintercalation. The synthesis of libraries of such analogues allows for a systematic exploration of the structure-activity landscape of the triostin class of compounds.

Molecular Mechanisms of Interaction: Dna Binding and Recognition

Molecular Determinants of DNA Interaction

Role of the Octadepsipeptide Backbone and Cross-Bridge

The cyclic octadepsipeptide backbone of Bis(6-bromo)triostin A serves as a rigid scaffold that is crucial for its DNA binding function. nih.gov This backbone pre-organizes the two quinoxaline (B1680401) chromophores, holding them at a specific distance and orientation that is optimal for insertion into the DNA helix. nih.gov This pre-organization entropically favors the bis-intercalation process, as it reduces the conformational freedom that must be overcome for the molecule to adopt its binding pose.

A key feature of this backbone is the disulfide cross-bridge between two cysteine residues. This bridge imparts significant conformational rigidity to the molecule. nih.gov The structural integrity of this cross-bridge is essential; derivatives of related quinoxaline antibiotics where this bridge is broken show no detectable interaction with DNA. nih.gov This rigidity ensures that the quinoxaline rings are presented in a manner that allows them to sandwich a specific number of DNA base pairs, typically two, between them. nih.gov

Contribution of Quinoxaline Chromophores to Binding Energetics

The two planar 6-bromo-quinoxaline chromophores are the primary components responsible for the DNA intercalation. These aromatic ring systems insert into the minor groove of the DNA double helix, positioning themselves between adjacent base pairs. nih.gov This mode of binding is known as bis-intercalation, as two chromophores from the same molecule intercalate simultaneously. nih.gov

The major energetic contribution to the binding affinity comes from the extensive van der Waals contacts established between the intercalated quinoxaline rings and the DNA base pairs. nih.gov The stacking of the planar aromatic systems of the chromophores with the purine (B94841) and pyrimidine (B1678525) bases of DNA is a thermodynamically favorable interaction that significantly stabilizes the drug-DNA complex. Studies on the parent compound, Triostin (B1172060) A, have established its preference for binding to GC-rich sequences, specifically at CpG steps. scilit.comrsc.org The observed high binding constants are a direct result of these favorable stacking interactions. rsc.org While the bromination at the 6-position does not fundamentally change this mechanism, it can subtly influence the electronic properties of the quinoxaline ring, potentially modulating the binding affinity. nih.gov

Intermolecular Hydrogen Bonding and Van der Waals Contacts

Beyond the energetic contribution of the quinoxaline chromophores, the stability of the this compound-DNA complex is significantly enhanced by specific intermolecular interactions between the peptide backbone and the DNA. nih.gov Crystal structure analyses of the closely related Triostin A bound to DNA have provided a detailed view of these contacts. nih.govoup.com

Specific hydrogen bonds are formed between the peptide portion of the molecule and the edges of the DNA bases in the minor groove. The alanine (B10760859) residues of the depsipeptide backbone are crucial in this context, as they form sequence-specific hydrogen bonds with guanine (B1146940) bases. nih.govoup.com This interaction is a key determinant of the compound's preference for CpG sequences.

| Interaction Type | Contributing Molecular Moiety | DNA Target | Significance |

|---|---|---|---|

| Bis-intercalation | Quinoxaline Chromophores | Between DNA base pairs (CpG steps) | Primary mode of DNA binding; major energetic contribution. |

| Hydrogen Bonding | Alanine Residues | Guanine Bases (in minor groove) | Confers sequence specificity. |

| Van der Waals Contacts | Entire Peptide Backbone | DNA Minor Groove | Maximizes intermolecular forces and stabilizes the complex. |

| Structural Rigidity | Disulfide Cross-Bridge | N/A | Pre-organizes chromophores for optimal intercalation. |

Mechanisms of Biological Perturbation at the Molecular Level

The high-affinity binding of this compound to DNA induces significant structural distortions in the double helix and acts as a physical barrier to the cellular machinery that interacts with DNA. nih.gov These molecular events lead to the potent biological activities of the compound, including its cytotoxic effects. nih.gov

Inhibition of DNA Replication and Transcription Processes

As a direct consequence of its bis-intercalating binding mode, this compound is a potent inhibitor of both DNA replication and transcription. nih.gov By inserting its bulky quinoxaline chromophores between base pairs and locking the DNA into a rigid conformation, the compound creates a significant roadblock.

This physical obstruction prevents the progression of DNA and RNA polymerases along the DNA template. nih.gov These enzymes, which are essential for synthesizing new DNA and RNA strands, are unable to unwind the helix or move past the tightly bound antibiotic molecule. This effective blockade of nucleic acid synthesis halts cell growth and division, leading to the observed antibiotic and cytotoxic activity. nih.gov

Modulation of Hypoxia-Inducible Factor 1 (HIF-1) Transcriptional Activation

Recent research has identified a crucial mechanism of action for Triostin A and its analogues: the inhibition of the Hypoxia-Inducible Factor 1 (HIF-1) pathway. rsc.org HIF-1 is a key transcription factor that allows cancer cells to adapt and survive in the low-oxygen (hypoxic) environments common in solid tumors. nih.gov Echinomycin (B1671085), a closely related compound for which Triostin A is a biosynthetic precursor, is one of the most potent known inhibitors of HIF-1. rsc.org

Studies have shown that Triostin A and its analogues exert a significant inhibitory effect on the transcriptional activation of HIF-1. rsc.org The mechanism involves preventing the HIF-1 protein complex from binding to its target DNA sequences, known as hypoxia-response elements (HREs). scispace.com Furthermore, these compounds have been found to inhibit the accumulation of the HIF-1α protein itself within the cell under hypoxic conditions. rsc.org By disrupting the HIF-1 pathway, this compound can undermine the survival mechanisms of cancer cells in tumors, highlighting its potential as an anticancer agent. rsc.orgscispace.com

| Effect | Mechanism | Cellular Consequence |

|---|---|---|

| Inhibition of HIF-1 Transcriptional Activation | Prevents HIF-1 from binding to DNA. scispace.com | Blocks expression of genes needed for survival in hypoxia. |

| Inhibition of HIF-1α Protein Accumulation | Reduces the amount of HIF-1α protein in the cell. rsc.org | Prevents the formation of the active HIF-1 transcription factor complex. |

| Hypoxia-Selective Cytotoxicity | More effective at killing cells in low-oxygen conditions. rsc.org | Targets cancer cells within the tumor microenvironment. |

Cellular Process Alteration by DNA Intercalation

The primary interaction of this compound with DNA triggers a cascade of downstream cellular events. The structural damage and functional blockade of DNA caused by bis-intercalation can lead to the activation of cellular stress responses. One of the major consequences is the induction of cell cycle arrest, a process where the cell halts its progression through the division cycle to assess and repair damage. nih.govmdpi.com If the DNA damage is too severe or cannot be repaired, the cell may initiate a program of controlled cell death known as apoptosis. nih.govnih.gov

The presence of bulky adducts on the DNA, such as a bound this compound molecule, is a signal for the cell to halt division, often at the G1 or G2/M phase of the cell cycle. nih.govmdpi.com This arrest prevents the replication of damaged DNA, which could otherwise lead to mutations. The sustained arrest or the recognition of irreparable DNA damage can trigger the intrinsic apoptosis pathway, ultimately leading to the elimination of the affected cell. nih.gov These alterations of fundamental cellular processes are central to the compound's cytotoxic effects against cancer cells.

Structure Activity Relationship Sar of Bis 6 Bromo Triostin a

Influence of Peptide Backbone Modifications on DNA Interactions

The cyclic octadepsipeptide backbone of triostin (B1172060) A plays a crucial role in preorganizing the quinoxaline (B1680401) chromophores for effective DNA bis-intercalation. Modifications to this backbone can significantly impact DNA binding.

N-methylation of the peptide backbone is a critical factor in DNA sequence recognition. The des-N-tetramethyl analogue of triostin A, known as TANDEM, exhibits a preference for AT-rich sequences (ATA or TAT), in contrast to triostin A's preference for GC-rich regions. nih.gov Studies on partially N-methylated analogues have shown that the presence of a single N-methyl group on a valine residue can abolish DNA recognition, likely due to an unfavorable conformational change in the depsipeptide ring. nih.gov Conversely, a bis-methylated analogue, [N-MeCys3, N-MeCys7]TANDEM, interacts strongly with DNA, recognizing sequences containing the dinucleotide TpA. nih.gov These findings underscore the profound influence of N-methylation patterns on the conformational flexibility and sequence selectivity of triostin analogues.

Modifications involving the replacement of amide bonds with isosteric groups, such as esters, are a strategy to alter the physicochemical properties of cyclic peptides. researchgate.net While specific studies on the impact of ester/amide linkage modifications on the DNA interaction of Bis(6-bromo)triostin A are not extensively detailed, it is known that such changes can affect the conformational ensemble and membrane permeability of cyclic peptides. researchgate.net In the broader context of peptide-based DNA binders, the introduction of amide bond bioisosteres can influence metabolic stability and binding affinity. nih.gov

The bicyclic structure of triostin A, formed by the cyclic peptide and a disulfide bridge, is fundamental to its function. This rigid scaffold preorganizes the two quinoxaline intercalators at an optimal distance of approximately 10.5 Å, which facilitates the bis-intercalation into the DNA double helix. nih.govnih.gov This preorganization entropically favors the binding event. nih.gov

The disulfide bridge, in particular, imparts significant conformational stability. creative-proteomics.commonash.edu The covalent link provided by the disulfide bond reduces the conformational freedom of the peptide backbone, ensuring the correct orientation of the quinoxaline rings for insertion between DNA base pairs. monash.eduresearchgate.net Replacing the depsipeptide backbone with a cyclopeptide backbone can further enhance conformational rigidity and introduce additional hydrogen-bonding possibilities with DNA. goettingen-research-online.dedntb.gov.ua

While triostin A itself is a monomeric DNA binder, the concept of dimerization is relevant in the broader context of DNA intercalators. Dimerization can lead to significant conformational changes that may be crucial for cooperative DNA binding. nih.gov For triostin A and its analogues, the inherent dimeric nature of its binding mode (two chromophores from one molecule) is a key feature, and the rigidity of the backbone ensures the proper spatial relationship between these intercalating moieties without the need for intermolecular dimerization.

Correlation between Structural Features and Molecular Mechanisms of Action

The molecular mechanism of action of this compound is a direct consequence of its distinct structural features. The compound functions as a bis-intercalator, with the two planar 6-bromoquinoxaline (B1268447) rings inserting into the minor groove of the DNA double helix, typically surrounding CpG sequences. duke.edu

The key structural elements and their roles are as follows:

Quinoxaline Rings: These planar aromatic systems are the primary DNA intercalating moieties. The presence of bromine at the 6-position, while not significantly altering binding affinity, contributes to the electronic properties of the chromophore.

Cyclic Depsipeptide Backbone: This acts as a rigid scaffold, holding the two quinoxaline rings in a specific orientation that is preorganized for bis-intercalation. nih.gov This conformational rigidity is crucial for effective DNA binding. researchgate.net

Disulfide Bridge: This covalent linkage across the peptide ring provides substantial conformational stability, locking the molecule into its bioactive shape. creative-proteomics.commonash.edunih.gov

Amino Acid Residues: Specific amino acid side chains in the peptide backbone can form hydrogen bonds with the DNA bases, contributing to the sequence selectivity of the interaction.

The binding process induces a conformational change in the DNA, often leading to the formation of Hoogsteen base pairs flanking the intercalation site. duke.edu This distortion of the DNA structure is thought to interfere with essential cellular processes such as transcription and replication, ultimately leading to the compound's biological effects. The structure-activity relationships discussed highlight how modifications to either the intercalating chromophores or the peptide scaffold can modulate these interactions and, consequently, the biological activity of the molecule.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Triostin A |

| Bis(6-chloro)triostin A |

| Bis(7-chloro)triostin A |

| Bis(3-amino)triostin A |

| TANDEM (des-N-tetramethyltriostin A) |

Based on a comprehensive search for "this compound," specific analytical and spectroscopic data required to fully populate the requested article sections are not available. While general information exists for the parent compound, Triostin A, and related bromo-quinoxaline structures, detailed experimental findings such as specific NMR chemical shifts, UV-Vis absorption maxima, exact HRMS measurements, fluorescence quenching data, and HPLC retention times for the "this compound" analogue could not be located.

Therefore, it is not possible to generate the thorough, data-rich article strictly adhering to the provided outline and focusing solely on this compound without the risk of scientific inaccuracy or hallucination. The principles of the analytical techniques can be described generally, but the specific characterization data for this particular compound is not present in the available search results.

Advanced Analytical and Spectroscopic Characterization of Bis 6 Bromo Triostin a and Its Complexes

Chromatographic Separation and Purity Assessment Methodologies

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a fundamental analytical technique for the rapid assessment of the purity of Bis(6-bromo)triostin A and for monitoring the progress of its synthesis or purification. This method separates compounds based on their differential partitioning between a solid stationary phase and a liquid mobile phase.

For a peptidic macrocycle like this compound, a typical stationary phase is silica gel 60 F254, which is a polar adsorbent. The choice of the mobile phase is critical and is empirically determined to achieve optimal separation from impurities or starting materials. A common mobile phase system for related antibiotic compounds involves a mixture of solvents with varying polarities, such as n-butanol, methanol, and ammonia. The separation relies on the principle that compounds with a higher affinity for the stationary phase will move more slowly up the plate, resulting in a lower retention factor (Rf) value, while compounds more soluble in the mobile phase will travel further.

Visualization of the separated spots on the TLC plate can be achieved under UV radiation at a wavelength of 254 nm, where the quinoxaline (B1680401) chromophores of the compound will absorb light and appear as dark spots. Further visualization can be accomplished by exposing the plate to iodine vapors, which react with the compound to produce colored spots. The Rf value, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, provides a characteristic measure for identification under specific chromatographic conditions.

Table 1: Representative TLC Parameters for Antibiotic Analysis

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Mixture of solvents (e.g., n-butanol:methanol:ammonia) |

| Visualization | UV light (254 nm), Iodine vapor |

| Analysis | Calculation of Retention Factor (Rf) for purity assessment |

Flash Chromatography for Purification

Following synthesis, Flash Chromatography is an essential preparative technique for the efficient purification of this compound on a larger scale than TLC. This air-pressure-driven column chromatography method is faster than traditional gravity chromatography and allows for the separation of the target compound from reaction byproducts and unreacted starting materials.

The process typically employs a silica gel stationary phase packed into a column. The crude sample containing this compound is loaded onto the top of the column. A carefully selected solvent system (eluent), often determined from prior TLC analysis, is then passed through the column under moderate pressure. For cyclic peptides, reversed-phase columns (e.g., C18) are also commonly used. The choice of eluent, such as an ethyl acetate/pentane or methanol/ethyl acetate mixture, is optimized to ensure that this compound has a different elution time compared to impurities.

Fractions are collected as the eluent exits the column and are analyzed, typically by TLC or HPLC, to identify those containing the pure compound. The pure fractions are then combined and the solvent is evaporated to yield the purified this compound. This technique is crucial for obtaining the high-purity material required for subsequent biophysical and structural studies.

Biophysical Methods for DNA Interaction Studies

Scatchard Analysis for Quantitative Binding Parameters

Scatchard analysis is a graphical method used to determine the quantitative parameters of the binding between a ligand, such as this compound, and a macromolecule like DNA. This analysis provides key insights into the binding affinity (association constant, K) and the stoichiometry of the interaction (number of binding sites, n). The analysis involves plotting the ratio of bound to free ligand concentration against the bound ligand concentration.

For analogues of triostin (B1172060) A, Scatchard plots have revealed cooperative binding to certain DNA sequences, such as poly(dA-dT). umich.edu Cooperativity suggests that the binding of one molecule influences the affinity of subsequent molecules. Studies on a des-methyl analogue of triostin A have shown that binding constants are sensitive to ionic strength. umich.edu Research on related halogenated derivatives, such as bis-6-chloro-triostin A, has indicated that the introduction of a halogen at this position has little effect on the DNA-binding constants compared to the parent triostin A. This suggests that this compound would likely exhibit a strong binding affinity to DNA, with binding parameters similar to those of triostin A.

Table 2: Typical DNA Binding Parameters Obtained from Scatchard Analysis for a Triostin A Analogue

| Parameter | Symbol | Typical Value/Observation | Significance |

| Association Constant | K | ~ 6 x 10⁶ M⁻¹ (for an octanucleotide) umich.edu | Measures the strength of the binding interaction. |

| Binding Site Size | n | Varies with DNA sequence | Number of base pairs per bound drug molecule. |

| Cooperativity | - | Evident in Scatchard plots for some sequences umich.edu | Indicates that binding of one ligand affects the binding of others. |

Viscometry for DNA Unwinding and Helical Extension

Viscometry is a hydrodynamic technique used to probe the structural changes in DNA upon ligand binding, such as changes in its length and rigidity. For intercalating drugs, the insertion of a planar molecule between DNA base pairs forces the helix to lengthen and unwind, leading to an increase in the viscosity of a solution of short, rod-like DNA fragments. researchgate.net

This compound, like its parent compound triostin A, is a bifunctional intercalator. This means both of its 6-bromoquinoxaline (B1268447) chromophores insert into the DNA double helix simultaneously. Viscometry measurements performed on triostin A have confirmed this mechanism. researchgate.net The observed increase in the contour length of DNA upon binding of triostin A is nearly double that expected for a monofunctional intercalator, providing strong evidence for bis-intercalation. researchgate.net This significant extension of the DNA helix is a hallmark of this class of antibiotics and directly correlates with an increase in the solution's viscosity. The unwinding of the DNA helix, another consequence of intercalation, can also be quantified using viscometry with supercoiled plasmid DNA.

DNA Footprinting Assays for Binding Site Mapping

DNA footprinting is a high-resolution technique used to identify the specific nucleotide sequences where a DNA-binding molecule, like this compound, binds. The principle of the assay is that the bound ligand protects its specific DNA binding site from cleavage by a nuclease (such as DNase I) or a chemical agent.

When the DNA is subsequently separated by gel electrophoresis, the protected region appears as a "footprint"—a gap in the ladder of DNA fragments. Analysis of the position of this gap reveals the precise binding location. Studies on the closely related quinoxaline antibiotic, echinomycin (B1671085), have shown a distinct preference for binding to sequences containing a central 5'-CpG-3' step. The binding site size for these molecules is typically four base pairs. It has been noted that key recognition elements for echinomycin are found in sequences such as 5'-ACGT-3' and 5'-TCGT-3'. Furthermore, studies on a bis-3-amino derivative of triostin A suggest a preferential binding to GC-rich sequences in natural DNA. Given the structural similarity, it is highly probable that this compound also recognizes and binds to GC-rich sequences, with a particular affinity for sites containing a CpG step.

X-ray Crystallography of DNA-Compound Complexes

The crystal structure of the parent compound, triostin A, in complex with a self-complementary DNA hexamer, d(CGTACG), has been solved. nih.gov The structure reveals that triostin A acts as a bis-intercalator, with its two planar quinoxaline rings inserting into the minor groove of the DNA helix, specifically surrounding the CpG steps at each end of the duplex. nih.gov The cyclic depsipeptide backbone of the molecule resides in the minor groove. A key feature of the interaction is the formation of specific hydrogen bonds between the N-H groups of the alanine (B10760859) residues of triostin A and the N3 atoms of the guanine (B1146940) bases. nih.gov A significant conformational change is observed in the DNA itself: the central A·T base pairs are forced into a Hoogsteen base-pairing configuration, with the adenine residues adopting a syn conformation. nih.gov The primary forces stabilizing the complex are extensive van der Waals contacts between the peptide and the nucleic acid. nih.gov

Table 3: Crystallographic Data for Triostin A-DNA Complex

| Parameter | Observation for Triostin A - d(CGTACG) Complex |

| Binding Mode | Bis-intercalation |

| Intercalation Site | Surrounding the 5'-CG-3' base pair steps nih.gov |

| Groove Occupancy | Peptide backbone in the minor groove nih.gov |

| Key H-Bonds | Alanine N-H to Guanine N3 nih.gov |

| DNA Conformation | Hoogsteen base pairing at central A·T sites nih.gov |

Microscale Thermophoresis (MST) for Interaction Affinity

Microscale Thermophoresis (MST) is a powerful biophysical technique used to quantify the binding affinity between molecules in solution. The principle of MST is based on the detection of changes in the hydration shell, charge, or size of molecules upon interaction, which in turn affects their movement in a microscopic temperature gradient. By labeling one of the binding partners with a fluorophore, the directed movement of this molecule along the temperature gradient can be monitored. The magnitude of this thermophoretic movement changes upon binding to a ligand, and by measuring this change at different concentrations of the unlabeled partner, a binding curve can be generated to determine the dissociation constant (K_d).

While Microscale Thermophoresis represents a state-of-the-art method for determining binding affinities, specific MST data for this compound is not extensively available in the current body of published scientific literature. However, studies on the DNA-binding properties of various substituted triostin antibiotics provide valuable insights into the interaction affinity of the bis-6-bromo derivative.

In comparative binding studies, the relative binding affinities of various triostin A analogs for different types of DNA were estimated. For the bis-6-bromo derivative, the relative order of binding constants was largely similar to that of triostin A itself. A notable exception was observed in its interaction with two synthetic DNAs, where the binding affinity was reversed compared to the unsubstituted parent compound asm.org. This suggests that the bromine substitutions at the 6-positions of the quinoxaline rings influence the sequence-specific recognition of DNA.

The following table summarizes the comparative binding affinity data for this compound with various DNA types, as inferred from foundational studies on substituted triostin antibiotics. It is important to note that these are relative affinities and not absolute dissociation constants determined by MST.

| DNA Type | Relative Binding Affinity of this compound | Comparison to Triostin A |

| Calf Thymus DNA | Similar | The relative order of binding constants is quite similar to that of triostin A. |

| C. perfringens DNA | Similar | The relative order of binding constants is quite similar to that of triostin A. |

| M. lysodeikticus DNA | Similar | The relative order of binding constants is quite similar to that of triostin A. |

| E. coli DNA | Similar | The relative order of binding constants is quite similar to that of triostin A. |

| Synthetic DNAs | Reversed Affinity | The binding affinity for two synthetic DNAs is reversed compared to triostin A. |

Further detailed quantitative analysis using techniques such as Microscale Thermophoresis would be invaluable to precisely determine the binding affinities (K_d values) of this compound for various DNA sequences and to fully elucidate the thermodynamic and kinetic parameters of these interactions. Such studies would provide a deeper understanding of the structure-activity relationship and the molecular basis for the observed sequence preferences.

Biosynthetic Origins and Engineering Potential Within Chromodepsipeptide Family

Natural Producers and Biosynthetic Gene Clusters of Related Compounds

While the specific natural producer of Bis(6-bromo)triostin A has not been definitively identified in the available literature, the biosynthesis of the parent compound, triostin (B1172060) A, and the closely related echinomycin (B1671085) is well-studied in various Streptomyces species. These soil-dwelling bacteria are prolific producers of a wide array of secondary metabolites, including many clinically relevant antibiotics.

Common Biosynthetic Origin of Bisintercalators

Triostin A and echinomycin are classic examples of DNA bisintercalators, molecules that bind to DNA by inserting their planar chromophores between base pairs. Their biosynthesis originates from a common set of precursors, including L-tryptophan for the quinoxaline (B1680401) chromophores and various amino acids for the cyclic depsipeptide backbone. The core structure is assembled on a large NRPS assembly line. The biosynthetic gene clusters for triostin A and echinomycin have been identified in Streptomyces triostinicus and Streptomyces echinatus, respectively. These clusters contain all the necessary genes for the production of the peptide backbone, the quinoxaline chromophores, and subsequent tailoring modifications.

Modularity of Biosynthetic Pathways (Triostin-Echinomycin Subgroup)

The biosynthetic pathways for triostins and echinomycin exhibit a remarkable modularity, a hallmark of NRPS systems. Each module of the NRPS is responsible for the incorporation of a specific amino acid into the growing peptide chain. This modular architecture allows for a degree of flexibility and is a key target for genetic engineering. The gene clusters for triostin A and echinomycin share a high degree of homology, differing primarily in the final tailoring steps that distinguish the two molecules. For instance, the conversion of the disulfide bridge in triostin A to the thioacetal bridge in echinomycin is catalyzed by a specific enzyme found only in the echinomycin gene cluster. This modularity suggests that the biosynthetic pathway for this compound likely shares a common ancestor with the triostin A pathway, with the addition of a specific halogenase for the bromination step.

Biosynthesis of Quinoxaline Chromophores and Precursors

The quinoxaline-2-carboxylic acid (QXC) moieties are the defining chromophores of the triostin family and are biosynthesized from the amino acid L-tryptophan through a dedicated enzymatic cascade.

Enzymatic Pathways Leading to 3-Hydroxyanthranilic Acid (3HQA) and Quinoxaline-2-carboxylic Acid (QXCA)

The biosynthesis of QXC begins with the oxidation of L-tryptophan. The pathway proceeds through several intermediates, including 3-hydroxyanthranilic acid (3HQA), which is a key branch point in the biosynthesis of various aromatic compounds. In the context of triostin biosynthesis, 3HQA is further processed to yield QXCA. This multi-step conversion involves a series of enzymatic reactions, including hydroxylations, ring cleavage, and cyclization.

Role of Specific Enzymes (e.g., TioG, Swb1, TioH, Swb2, TrsO/Ecm4/Qui12)

| Enzyme Homolog | Deduced Function in Quinoxaline and Triostin Biosynthesis |

| TioG/Swb1 | Believed to be involved in the early steps of tryptophan modification, potentially a tryptophan 2,3-dioxygenase that initiates the cleavage of the indole (B1671886) ring. |

| TioH/Swb2 | Likely functions as a kynurenine (B1673888) formamidase, hydrolyzing N-formylkynurenine to kynurenine. |

| TrsO/Ecm4/Qui12 | These homologous proteins are thought to be involved in the later stages of QXCA formation, possibly catalyzing the condensation and cyclization reactions that form the quinoxaline ring system from intermediates derived from 3HQA. |

The bromination of the quinoxaline ring at the 6-position to form this compound would require a specific halogenase enzyme. While a dedicated halogenase has not yet been identified within a triostin biosynthetic gene cluster, flavin-dependent halogenases are known to catalyze the regioselective halogenation of aromatic precursors in the biosynthesis of other natural products. It is hypothesized that a similar enzyme is responsible for the bromination in the this compound pathway.

Genetic Engineering for Novel Derivatives and Pathway Manipulation

The modular nature of the triostin biosynthetic pathway presents a fertile ground for genetic engineering to generate novel and potentially improved derivatives. Techniques such as precursor-directed biosynthesis, mutasynthesis, and combinatorial biosynthesis have been successfully applied to other NRPS pathways and hold significant promise for the triostin family.

Precursor-Directed Biosynthesis and Mutasynthesis: These techniques involve feeding modified or unnatural precursors to a mutant strain of the producing organism that is blocked in the biosynthesis of the natural precursor. For instance, a mutant of Streptomyces triostinicus unable to synthesize QXCA could be fed with brominated tryptophan or brominated QXCA analogs, potentially leading to the production of novel halogenated triostins. Studies have shown that S. triostinicus can incorporate 5-fluorotryptophan (B555192) into the triostin structure, demonstrating the flexibility of the biosynthetic machinery to accept halogenated precursors. sapub.org

Combinatorial Biosynthesis: This approach involves the genetic manipulation of the NRPS modules themselves. By swapping domains or entire modules between different NRPS assembly lines, it is possible to create hybrid enzymes that incorporate different amino acids into the peptide backbone. For example, replacing an existing adenylation (A) domain, which is responsible for selecting the amino acid monomer, with one that recognizes a different amino acid could lead to the creation of a novel triostin analog. While technically challenging, this strategy offers the potential to generate a vast library of new compounds.

Heterologous Expression: The entire triostin biosynthetic gene cluster can be cloned and expressed in a more genetically tractable host organism, such as Escherichia coli or other Streptomyces species. This facilitates easier genetic manipulation and can lead to improved production yields. Heterologous expression provides a platform for pathway engineering, including the introduction of a suitable halogenase gene to produce this compound or other halogenated derivatives.

The application of these genetic engineering strategies to the triostin biosynthetic pathway could lead to the creation of a diverse range of novel chromodepsipeptides with potentially enhanced biological activities, altered DNA binding specificities, or improved pharmacological properties.

Rational Design of Modified Chromophores and Peptidic Scaffolds via Biosynthetic Engineering

The biosynthetic machinery of chromodepsipeptides like this compound offers significant potential for rational engineering. By manipulating the genetic blueprint of the producing organisms or supplying modified precursors, it is possible to generate novel analogues with altered structures and potentially improved biological activities. This approach centers on two key components of the molecule: the quinoxaline chromophores that intercalate into DNA and the bicyclic depsipeptide scaffold that provides the structural framework.

Modification of Chromophores through Precursor-Directed Biosynthesis:

A foundational strategy for modifying the chromophore is precursor-directed biosynthesis. This technique leverages the natural biosynthetic pathway's ability to incorporate externally supplied, structurally similar building blocks. The biosynthesis of triostin A, and by extension its halogenated derivatives, has been successfully reconstituted in a heterologous host, Escherichia coli. nih.gov This engineered system, containing the 15 necessary genes from Streptomyces lasaliensis, provides a powerful platform for generating novel compounds. nih.gov

Research has demonstrated that feeding exogenous quinoxaline-2-carboxylic acid (QXC), the natural precursor to the chromophore, to these engineered bacteria dramatically increases the production of triostin A. nih.gov This finding establishes a key principle: the biosynthetic machinery is capable of utilizing externally provided precursors. This opens the door for the rational design of new chromophores by supplying the engineered system with modified QXC analogues. For instance, feeding the system with 6-bromo-QXC would be the biosynthetic route to this compound. Similarly, introducing other halogenated, alkylated, or varied aromatic precursors could lead to the production of a diverse library of triostin analogues, each with a unique chromophore.

Engineering the Peptidic Scaffold:

Altering the peptidic core of this compound is a more complex challenge that typically requires direct genetic manipulation of the non-ribosomal peptide synthetase (NRPS) machinery. NRPSs are large, modular enzymes that assemble the peptide backbone in an assembly-line fashion. mdpi.com Each module is responsible for recognizing, activating, and incorporating a specific amino acid.

The rational design of new scaffolds involves modifying the NRPS genes to change the sequence or type of amino acids in the peptide core. nih.gov This can be achieved by:

Domain Swapping: Replacing an amino acid-activating (adenylation) domain from one NRPS module with another that has a different amino acid specificity. This technique has been successfully used to alter the amino acid sequence of other non-ribosomal peptides like surfactin. nih.gov

Module Alteration: Engineering entire modules to incorporate non-proteinogenic amino acids or to alter the stereochemistry of the incorporated residues.

Again, chemical synthesis provides insight into the types of scaffold modifications that are of interest. For example, analogues of triostin A have been synthesized where the depsipeptide bonds (ester linkages) are replaced with amide bonds, resulting in a more rigid cyclopeptide scaffold. goettingen-research-online.de Other synthetic modifications have targeted the disulfide bridge, creating analogues with oxidized thiosulfinate bridges. rsc.org These rationally designed synthetic molecules demonstrate that the scaffold can be modified to alter properties like conformational rigidity, which could in turn influence DNA binding and biological activity. goettingen-research-online.de Such analogues represent clear targets for ambitious biosynthetic engineering programs aimed at reprogramming the triostin NRPS gene cluster.

The table below summarizes findings from studies on chemically synthesized triostin A analogues, which inform the potential goals of future biosynthetic engineering efforts.

| Modification Type | Specific Change | Method | Key Finding | Reference |

|---|---|---|---|---|

| Chromophore | Replacement of quinoxaline with naphthalene | Chemical Synthesis | Analogue showed no significant inhibitory effect on HIF-1 transcriptional activation or cytotoxicity on MCF-7 cells. | rsc.org |

| Peptidic Scaffold | Oxidation of disulfide bridge to thiosulfinate | Chemical Synthesis | Analogue inhibited HIF-1α protein accumulation and exhibited hypoxia-selective cytotoxicity. | rsc.org |

| Peptidic Scaffold | Oxidation of disulfide bridge to thiosulfonate | Chemical Synthesis | Analogue showed no significant inhibitory effect on HIF-1 transcriptional activation or cytotoxicity. | rsc.org |

| Peptidic Scaffold | Replacement of depsipeptide with cyclopeptide backbone | Chemical Synthesis | Resulting scaffold has greater conformational rigidity and potential for additional hydrogen-bonding possibilities with DNA. | goettingen-research-online.de |

| Chromophore | Replacement of quinoxaline with nucleobases | Chemical Synthesis | Considered valuable for creating analogues with different DNA recognition properties, such as major groove binding. | goettingen-research-online.de |

Future Directions in Bis 6 Bromo Triostin a Research

Exploration of Further Structural Modifications for Enhanced Molecular Selectivity

The future of Bis(6-bromo)triostin A research will heavily rely on synthetic chemistry to create analogues with improved DNA sequence selectivity and potentially novel biological activities. The two primary domains for modification are the quinoxaline (B1680401) chromophores and the central depsipeptide backbone.

Modification of the Quinoxaline Chromophores: The bromine atoms at the 6-position of the quinoxaline rings are key features of this compound. However, these positions, along with others on the aromatic ring system, represent prime targets for chemical modification. Future synthetic efforts could focus on introducing a variety of substituents to probe their effects on DNA recognition. For instance, the introduction of groups that can form additional hydrogen bonds or create specific steric hindrances could significantly alter the sequence preference of the molecule. Research on other quinoxaline antibiotics has shown that substitutions on the chromophores can lead to novel sequence selectivity, such as favoring CpG steps flanked by adenine and thymine (AT) pairs. By systematically altering the electronics and sterics of the quinoxaline rings, it may be possible to design analogues of this compound that can target specific DNA sequences with much higher fidelity.

Advanced Computational Modeling of DNA-Compound Interactions and Dynamics

To complement and guide synthetic efforts, advanced computational modeling will be indispensable. Molecular dynamics (MD) simulations and quantum mechanical calculations can provide profound insights into the dynamic nature of the this compound-DNA complex, which are often difficult to capture through experimental methods alone.

Future computational studies should focus on all-atom MD simulations of this compound bound to various DNA sequences. These simulations, extending over hundreds of nanoseconds or longer, can reveal the subtle conformational changes in both the DNA and the compound upon binding. They can help elucidate the role of water molecules and counter-ions in mediating the interaction and provide a detailed picture of the van der Waals contacts and hydrogen bonding network that stabilize the complex. Such simulations are crucial for understanding the molecular basis of sequence selectivity, including why certain sequences are preferred over others.

Furthermore, methods like Density Functional Theory (DFT) can be employed to perform high-accuracy calculations on simplified models of the binding site. These quantum mechanical approaches can precisely determine the interaction energies, including the contributions from stacking interactions between the quinoxaline rings and the DNA base pairs, and the hydrogen bonds between the peptide backbone and the DNA grooves. By dissecting the energetic components of binding, researchers can better understand the driving forces behind the interaction and rationally design modifications to enhance binding affinity and selectivity. The combination of MD simulations and quantum mechanical calculations will be a powerful tool for predicting the binding properties of novel this compound analogues, thereby prioritizing the most promising candidates for synthesis and experimental validation.

Integration with Chemical Biology Approaches for Precise Molecular Target Elucidation

While DNA is the primary known target of this compound, its interactions with other cellular macromolecules are not well understood. To fully comprehend its biological effects, it is crucial to identify all of its binding partners within a cell. Modern chemical biology provides a powerful toolkit for this purpose.

A key strategy for future research will be the design and synthesis of a "probe" version of this compound. This involves modifying the parent molecule with a bioorthogonal handle, such as an alkyne or an azide group, a process often guided by the structural modifications discussed in section 7.1. This "clickable" probe would retain the core structure and, ideally, the biological activity of this compound. The probe can be introduced into living cells, where it will bind to its molecular targets.

Following target engagement, a reporter tag, such as biotin or a fluorophore, can be attached to the probe via a highly specific "click chemistry" reaction. The biotinylated targets can then be isolated from the cell lysate using affinity purification (e.g., with streptavidin beads) and subsequently identified using mass spectrometry-based proteomics. This approach, a form of affinity-based protein profiling (AfBPP), can provide an unbiased, proteome-wide map of the proteins that interact with this compound.

Another powerful technique is photo-affinity labeling. nih.govnih.gov In this approach, a photoreactive group, such as a diazirine, is incorporated into the structure of this compound alongside a clickable handle. nih.gov When the probe is bound to its target, it can be irreversibly cross-linked upon exposure to UV light. nih.gov This covalent linkage provides a more robust method for isolating and identifying binding partners, especially those with transient or lower-affinity interactions. By integrating these sophisticated chemical biology tools, researchers can move beyond DNA and uncover the full spectrum of molecular targets of this compound, paving the way for a more complete understanding of its mechanism of action.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Bis(6-bromo)triostin A, and what analytical techniques are essential for confirming its structural integrity?

- Methodological Guidance : Synthesis typically involves cyclopeptidic analog strategies, as described for triostin A derivatives, using solid-phase peptide synthesis with brominated chromophores . Critical analytical steps include nuclear magnetic resonance (NMR) for stereochemical validation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Ensure detailed experimental documentation to enable reproducibility, including reaction conditions and purification steps .

Q. How does this compound interact with DNA, and what methodologies are used to assess its binding specificity?

- Methodological Guidance : DNA binding is evaluated via ultraviolet-visible (UV-Vis) spectroscopy for hypochromicity shifts, circular dichroism (CD) for conformational changes, and isothermal titration calorimetry (ITC) for thermodynamic parameters. Comparative studies with non-brominated analogs (e.g., triostin A) can isolate bromine’s role in intercalation or groove binding . Include negative controls (e.g., non-target DNA sequences) to validate specificity .

Q. What are the key challenges in characterizing the stability of this compound under varying physiological conditions?

- Methodological Guidance : Stability assays should simulate physiological pH (7.4), temperature (37°C), and ionic strength. Use accelerated degradation studies with HPLC-MS monitoring to identify breakdown products. Cross-reference with stability data from structurally related compounds to predict degradation pathways .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity without compromising bioactivity?

- Methodological Guidance : Employ design of experiments (DoE) to screen variables (e.g., solvent polarity, reaction time). Use real-time analytical monitoring (e.g., in-situ IR spectroscopy) to identify optimal conditions. Compare bioactivity (e.g., MIC assays against bacterial strains) across synthesis batches to ensure functional consistency .

Q. What experimental strategies can resolve contradictions in reported DNA-binding affinities of this compound across studies?

- Methodological Guidance : Conduct a systematic review of methodologies (e.g., buffer composition, DNA source) to identify confounding variables. Replicate key studies under standardized conditions, using orthogonal techniques (e.g., surface plasmon resonance vs. ITC) to validate binding constants. Apply meta-analysis tools to quantify variability .

Q. How can the epigenetic effects of this compound be investigated beyond canonical DNA intercalation?

- Methodological Guidance : Use chromatin immunoprecipitation sequencing (ChIP-seq) to map histone modification changes, and RNA-seq to profile transcriptional responses in treated cells. Compare results with non-brominated analogs to isolate bromine-specific effects. Integrate molecular dynamics simulations to predict interactions with chromatin proteins .

Q. What frameworks are recommended for designing studies on this compound’s mechanism of action in multidrug-resistant pathogens?

- Methodological Guidance : Adopt the PICO framework:

- Population : Bacterial strains with defined resistance profiles.

- Intervention : Dose-response assays with this compound.

- Comparison : Existing antibiotics (e.g., quinolones) or triostin A.

- Outcome : Minimum inhibitory concentration (MIC) and resistance gene expression (qRT-PCR).

Ensure ethical alignment with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Methodological Best Practices

- Reproducibility : Document experimental protocols exhaustively, including instrument calibration and raw data archiving .

- Data Contradiction Analysis : Use triangulation (multiple methods or datasets) to confirm findings and address discrepancies .

- Theoretical Integration : Ground hypotheses in existing DNA-binding models (e.g., neighbor-exclusion principle) while exploring bromine’s electronic effects via density functional theory (DFT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.